molecular formula C22H30Cl2N2O4 B5118454 1-(1,3-Benzodioxol-5-ylmethoxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol;dihydrochloride

1-(1,3-Benzodioxol-5-ylmethoxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol;dihydrochloride

Cat. No.: B5118454
M. Wt: 457.4 g/mol
InChI Key: RCPYEQUYPLLCLW-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethoxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol;dihydrochloride is a complex organic compound that features a benzodioxole moiety linked to a benzylpiperazine structure through a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-ylmethoxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Attachment of the Propanol Chain: The benzodioxole is then reacted with an appropriate alkyl halide to introduce the propanol chain.

    Formation of the Benzylpiperazine: The benzylpiperazine moiety is synthesized separately, often through the reaction of piperazine with benzyl chloride.

    Coupling Reaction: The final step involves coupling the benzodioxole-propanol intermediate with the benzylpiperazine under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-ylmethoxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone.

    Reduction: The ketone formed from oxidation can be reduced back to the alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of the corresponding ketone.

    Reduction: Regeneration of the alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethoxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethoxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodioxole moiety may interact with aromatic residues in the binding site, while the piperazine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-2-(4-benzylpiperazin-1-yl)ethanol
  • 1-(1,3-Benzodioxol-5-ylmethoxy)-2-(4-benzylpiperazin-1-yl)ethane

Comparison:

  • Structural Differences: The primary difference lies in the length and functionalization of the alkyl chain connecting the benzodioxole and piperazine moieties.
  • Unique Features: 1-(1,3-Benzodioxol-5-ylmethoxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol’s unique propanol chain may confer distinct pharmacokinetic properties, such as improved solubility or altered metabolic stability.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethoxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4.2ClH/c25-20(16-26-15-19-6-7-21-22(12-19)28-17-27-21)14-24-10-8-23(9-11-24)13-18-4-2-1-3-5-18;;/h1-7,12,20,25H,8-11,13-17H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPYEQUYPLLCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(COCC3=CC4=C(C=C3)OCO4)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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